molecular formula C10H7Cl2N3O2 B1429229 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1111881-85-6

1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1429229
CAS No.: 1111881-85-6
M. Wt: 272.08 g/mol
InChI Key: CANORVHFLMHJJI-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction. For example, 3,4-dichlorobenzyl chloride can react with the triazole derivative in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation of the triazole derivative using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the dichlorobenzyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways: It can interfere with metabolic pathways, leading to the inhibition of essential biological processes in target organisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol: Similar structure but contains a thiol group instead of a carboxylic acid.

    3,4-dichlorobenzyl alcohol: Contains a hydroxyl group instead of a triazole ring.

    1-(3,4-dichlorobenzyl)-1H-indole: Contains an indole ring instead of a triazole ring.

Uniqueness

1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of a dichlorobenzyl group and a triazole ring with a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(3-8(7)12)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANORVHFLMHJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (Intermediate 10) (1.5 g, 5 mmol) and a 1N NaOH solution (7.5 mL, 1.5 eq) in ethanol (50 mL) was stirred at reflux for 48 hours. The solvent was evaporated and the residue was acidified with a 1N HCl solution (15 mL). The precipitate formed was filtered, washed with water and dried to give the title compound as a white solid (1.25 g, 92%). LC/MS: m/z 272 (M+H)+. Rt: 2.05 min.
Name
ethyl 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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